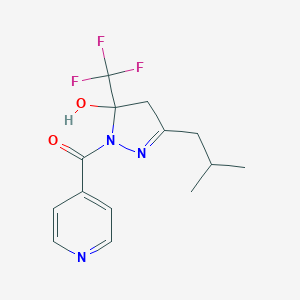![molecular formula C25H23BrN4O4 B299270 N-(2-bromophenyl)-2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]acetamide](/img/structure/B299270.png)
N-(2-bromophenyl)-2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields, including medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of N-(2-bromophenyl)-2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells and plant pathogens. It may also work by binding to heavy metals and removing them from contaminated water.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]acetamide has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell growth and induce cell death. In plant pathogens, it has been shown to inhibit the growth and reproduction of certain fungi and bacteria. In contaminated water, it has been shown to effectively remove heavy metals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-bromophenyl)-2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]acetamide in lab experiments is its potential for use in various fields of scientific research. Another advantage is its ability to inhibit the growth of cancer cells, plant pathogens, and remove heavy metals from contaminated water. However, one limitation is that its mechanism of action is not fully understood, making it difficult to optimize its use.
Orientations Futures
There are several future directions for the research and application of N-(2-bromophenyl)-2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]acetamide. One direction is to further study its anti-cancer properties and develop it as a potential cancer treatment. Another direction is to study its potential as a pesticide and develop it as an alternative to traditional pesticides. Additionally, further research could be conducted on its potential use in the removal of heavy metals from contaminated water and its mechanism of action.
Méthodes De Synthèse
The synthesis of N-(2-bromophenyl)-2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]acetamide involves the reaction of 2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazinecarboxamide with 2-bromoacetyl bromide in the presence of a base. The reaction results in the formation of N-(2-bromophenyl)-2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]acetamide.
Applications De Recherche Scientifique
N-(2-bromophenyl)-2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]acetamide has potential applications in various fields of scientific research. In medicine, it has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. In agriculture, it has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain plant pathogens. In environmental science, it has been studied for its potential use in the removal of heavy metals from contaminated water.
Propriétés
Nom du produit |
N-(2-bromophenyl)-2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]acetamide |
|---|---|
Formule moléculaire |
C25H23BrN4O4 |
Poids moléculaire |
523.4 g/mol |
Nom IUPAC |
N-(2-bromophenyl)-N//'-[(E)-[4-[2-oxo-2-(1-phenylethylamino)ethoxy]phenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C25H23BrN4O4/c1-17(19-7-3-2-4-8-19)28-23(31)16-34-20-13-11-18(12-14-20)15-27-30-25(33)24(32)29-22-10-6-5-9-21(22)26/h2-15,17H,16H2,1H3,(H,28,31)(H,29,32)(H,30,33)/b27-15+ |
Clé InChI |
ZIEYIOCBZGEYMT-JFLMPSFJSA-N |
SMILES isomérique |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3Br |
SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3Br |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B299190.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B299191.png)
![4-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B299195.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone](/img/structure/B299196.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B299200.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B299201.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-(2-methoxybenzyl)acetamide](/img/structure/B299202.png)
![4-chloro-N-(4-ethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299204.png)
![4-chloro-N-(4-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299205.png)
![4-chloro-N-(4-ethoxyphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B299206.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B299207.png)
![N-cyclopropyl-2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B299209.png)
![2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(3-pyridinylmethyl)acetamide](/img/structure/B299210.png)